molecular formula C13H19N B13243034 N-benzyl-3-methylcyclopentan-1-amine

N-benzyl-3-methylcyclopentan-1-amine

Cat. No.: B13243034
M. Wt: 189.30 g/mol
InChI Key: XZKCGIGGKXSSRE-UHFFFAOYSA-N
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Description

N-benzyl-3-methylcyclopentan-1-amine is an organic compound with the molecular formula C13H19N It is a cyclopentane derivative with a benzyl group attached to the nitrogen atom and a methyl group on the cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-methylcyclopentan-1-amine can be achieved through several methods. One common approach involves the N-alkylation of 3-methylcyclopentan-1-amine with benzyl chloride under basic conditions. The reaction typically uses a strong base such as sodium hydride or potassium carbonate to deprotonate the amine, facilitating the nucleophilic substitution reaction with benzyl chloride.

Another method involves the reductive amination of 3-methylcyclopentanone with benzylamine. This process requires a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride to convert the intermediate imine to the desired amine.

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-methylcyclopentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound to secondary or tertiary amines using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where the benzyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Benzyl chloride, sodium hydride, potassium carbonate

Major Products Formed

    Oxidation: Imines, nitriles

    Reduction: Secondary or tertiary amines

    Substitution: Various substituted benzyl derivatives

Scientific Research Applications

N-benzyl-3-methylcyclopentan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of N-benzyl-3-methylcyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group can enhance the compound’s binding affinity to these targets, while the cyclopentane ring provides structural rigidity. This combination allows the compound to modulate the activity of its targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-benzylcyclopentanamine
  • N-benzyl-2-methylcyclopentan-1-amine
  • N-benzyl-3-methylcyclohexan-1-amine

Uniqueness

N-benzyl-3-methylcyclopentan-1-amine is unique due to the presence of both a benzyl group and a methyl group on the cyclopentane ring. This structural feature distinguishes it from other similar compounds and can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

N-benzyl-3-methylcyclopentan-1-amine

InChI

InChI=1S/C13H19N/c1-11-7-8-13(9-11)14-10-12-5-3-2-4-6-12/h2-6,11,13-14H,7-10H2,1H3

InChI Key

XZKCGIGGKXSSRE-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C1)NCC2=CC=CC=C2

Origin of Product

United States

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